U-83836E

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

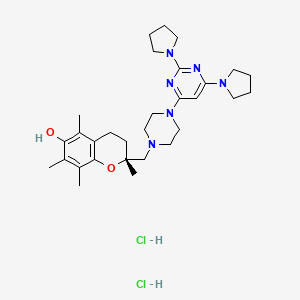

IUPAC Name |

(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N6O2.2ClH/c1-21-22(2)28-24(23(3)27(21)37)9-10-30(4,38-28)20-33-15-17-35(18-16-33)26-19-25(34-11-5-6-12-34)31-29(32-26)36-13-7-8-14-36;;/h19,37H,5-18,20H2,1-4H3;2*1H/t30-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGXSMZHYBXPIS-ZHXNKHNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46Cl2N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137018-55-4 |

Source

|

| Record name | U 83836E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137018554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unraveling the Molecular Intricacies of U-83836E: A Technical Guide to its Mechanism of Action

For Immediate Release

Kyoto, Japan - In a significant advancement for oncology research, the compound U-83836E has been identified as a potent inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme implicated in the progression of various cancers. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document collates available data on its biochemical activity, details the experimental protocols used for its characterization, and visualizes the complex biological pathways it modulates.

Core Mechanism of Action: Inhibition of γ-Glutamylcyclotransferase

This compound, chemically identified as (2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,4-dihydro-2,5,7,8,-tetramethyl-2H-1-benzopyran-6-ol, dihydrochloride, was discovered through a high-throughput screening of low molecular weight compounds.[1] Its primary mechanism of action is the enzymatic inhibition of γ-glutamylcyclotransferase (GGCT).[1]

GGCT plays a crucial role in glutathione homeostasis by catalyzing the formation of 5-oxoproline and free amino acids from γ-glutamyl peptides.[1] Elevated expression of GGCT has been observed in numerous cancer tissues, where it is believed to contribute to oncogenic functions.[1] By inhibiting GGCT, this compound disrupts these processes, leading to anticancer effects, as demonstrated in both in vitro and in vivo models.[1]

Notably, this compound is also classified as a lazaroid, a group of compounds known for their potent inhibition of lipid peroxidation.[1] This dual activity suggests a multifaceted approach to its anticancer effects, combining direct enzymatic inhibition with the mitigation of oxidative stress.

Quantitative Analysis of Bioactivity

While the primary literature identifying this compound as a GGCT inhibitor provides a qualitative description of its activity, specific quantitative metrics such as IC50 values from publicly available abstracts are limited. The data presented below is based on the reported experimental outcomes.

| Parameter | Description | Value | Source |

| GGCT Inhibition | This compound was shown to inhibit GGCT activity in extracts of NIH3T3 cells overexpressing the enzyme. | Not specified in abstract | Ii et al., 2021[1] |

| In Vivo Efficacy | Significantly inhibited tumor growth in an MCF7 human breast cancer xenograft model. | Not specified in abstract | Ii et al., 2021[1] |

Signaling Pathways Modulated by GGCT Inhibition

The inhibition of GGCT by compounds like this compound is understood to impact several critical downstream signaling pathways that are often dysregulated in cancer.

-

MEK-ERK Pathway: The knockdown of GGCT has been shown to inhibit the MEK-ERK pathway, which is a central signaling cascade that regulates cell proliferation, survival, and differentiation.[2]

-

STAT3-c-Met-MEK-ERK Pathway: Further research indicates that GGCT depletion can activate the RB protein by inhibiting the STAT3-c-Met-MEK-ERK pathway through the activation of AMPK.

-

Notch Signaling: In glioma cell lines, GGCT knockdown has been associated with a decrease in the expression of Notch1 and Notch2, key receptors in a pathway that governs cell fate decisions.[3]

-

Hedgehog Pathway: Overexpression of GGCT in mouse embryonic fibroblasts has been linked to the activation of the hedgehog signaling pathway, suggesting that its inhibition could suppress this pro-tumorigenic pathway.[4]

Caption: Putative signaling pathway affected by this compound-mediated GGCT inhibition.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of these findings. Below are outlines of the key methodologies employed in the characterization of this compound.

High-Throughput Screening for GGCT Inhibitors

This compound was identified from a chemical library using a high-throughput screen designed to detect inhibitors of GGCT.[1] This assay utilized a fluorochrome-conjugated GGCT probe, allowing for the rapid assessment of enzymatic activity in a multi-well plate format.

Caption: Workflow for high-throughput screening of GGCT inhibitors.

In Vitro GGCT Inhibition Assay

To confirm the inhibitory activity of this compound, a direct enzymatic assay was performed. This involved measuring the product of a fluorochrome-conjugated GGCT substrate.[1]

Protocol Outline:

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human GGCT enzyme is prepared.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Substrate Addition: The reaction is initiated by the addition of a fluorogenic GGCT substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at 37°C.

-

Fluorescence Measurement: The fluorescence of the product is measured using a plate reader at an appropriate excitation/emission wavelength.

-

Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

Cell-Based GGCT Activity Assay

The effect of this compound on GGCT activity within a cellular context was assessed using extracts from NIH3T3 cells engineered to overexpress GGCT.[1]

Protocol Outline:

-

Cell Culture and Lysis: NIH3T3 cells overexpressing GGCT are cultured and then lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration of the cell lysate is determined.

-

Inhibition Assay: The GGCT inhibition assay, as described above, is performed using the cell lysate as the source of the enzyme.

MCF7 Xenograft Mouse Model

The in vivo anticancer efficacy of this compound was evaluated using an immunodeficient mouse model bearing human breast cancer xenografts.[1]

Protocol Outline:

-

Cell Culture: MCF7 human breast cancer cells are cultured in appropriate media.

-

Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.

-

Tumor Implantation: MCF7 cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously or into the mammary fat pad of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. This compound is administered systemically (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology).

Caption: Workflow for the MCF7 xenograft mouse model.

Conclusion

This compound represents a promising therapeutic candidate with a well-defined primary mechanism of action targeting GGCT. Its ability to inhibit this key enzyme in cancer cell metabolism, coupled with its antioxidant properties, provides a strong rationale for its further development. The experimental frameworks detailed in this guide offer a basis for continued research into the full therapeutic potential and molecular intricacies of this compound and other GGCT inhibitors. Future studies should focus on elucidating the precise quantitative inhibitory constants and further exploring the downstream effects on cancer signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of c-Met as a novel target of γ-glutamylcyclotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Tumor Growth Inhibition by Depletion of γ-Glutamylcyclotransferase (GGCT): A Novel Molecular Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Lazaroid U-83836E: A Technical Guide to its Neuroprotective, Cardioprotective, and Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazaroid U-83836E is a potent, second-generation aminosteroid antioxidant that has demonstrated significant therapeutic potential across a range of preclinical models. As a potent inhibitor of lipid peroxidation and a modulator of key cellular signaling pathways, this compound has shown promise in mitigating the secondary damage associated with neurotrauma, protecting the heart from ischemia-reperfusion injury, and inhibiting the growth of cancer cells. This technical guide provides an in-depth overview of the core pharmacology of this compound, detailing its mechanisms of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to generate this evidence. Particular focus is given to its roles in neuroprotection, cardioprotection, and oncology, with a view to informing further research and development.

Core Compound Properties

| Property | Value |

| Chemical Name | 2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol |

| Synonyms | This compound, PNthis compound |

| Molecular Formula | C₃₀H₄₄N₆O₂ |

| Molecular Weight | 520.71 g/mol |

| Class | Lazaroid, 21-aminosteroid analogue |

| Primary Mechanism | Antioxidant, inhibitor of iron-dependent lipid peroxidation |

| Secondary Mechanism | γ-glutamylcyclotransferase (GGCT) inhibitor |

Key Therapeutic Areas and Mechanisms of Action

This compound has been investigated in three primary therapeutic areas: neuroprotection, cardioprotection, and oncology. Its efficacy in these diverse fields stems from its dual molecular activities as a potent antioxidant and an inhibitor of the enzyme γ-glutamylcyclotransferase (GGCT).

Neuroprotection: Combating Oxidative Stress in Brain Injury

In the context of traumatic brain injury (TBI), a significant portion of the subsequent neuronal damage is not from the primary insult itself, but from a secondary cascade of biochemical events, a key component of which is oxidative stress. This compound's neuroprotective effects are primarily attributed to its ability to inhibit lipid peroxidation at the cell membrane, thereby preventing the propagation of free radical damage.

Signaling Pathway: Nrf2-ARE Antioxidant Response

While direct experimental evidence specifically linking this compound to the Nrf2 pathway is still emerging, its potent antioxidant properties suggest a likely interaction with this critical cellular defense mechanism. The Nrf2-ARE pathway is a master regulator of the antioxidant response, and its activation leads to the transcription of a suite of cytoprotective genes.

Figure 1: Proposed mechanism of this compound in the Nrf2-ARE antioxidant signaling pathway.

Cardioprotection: Mitigating Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a significant clinical challenge where the restoration of blood flow to ischemic heart tissue paradoxically exacerbates cellular damage, largely through a burst of oxidative stress. This compound has been shown to protect cardiac tissue in this context by reducing lipid peroxidation and preserving cellular integrity.

Oncology: A Novel Approach to Cancer Therapy

Recent research has unveiled a novel mechanism of action for this compound in the realm of oncology: the inhibition of γ-glutamylcyclotransferase (GGCT). GGCT is an enzyme that is overexpressed in various cancers and is implicated in tumor cell proliferation and survival.

Signaling Pathway: GGCT Inhibition and the PTEN/PI3K/AKT Pathway

By inhibiting GGCT, this compound is thought to disrupt cancer cell metabolism and survival. While the precise downstream effects are still under investigation, evidence suggests a potential link to the PTEN/PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and apoptosis that is often dysregulated in cancer.

Figure 2: Proposed mechanism of this compound via GGCT inhibition and its potential impact on the PTEN/PI3K/AKT pathway.

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: Neuroprotective Efficacy of this compound in a Rabbit Model of Cryogenic Brain Injury

| Parameter | Control Group | This compound Treated Group | p-value | Reference |

| Mean Lesion Size (% of hemisphere) | 15.09 ± 2.28 | 4.41 ± 0.64 | < 0.001 | [1] |

Table 2: Antiproliferative Activity of this compound in Glioblastoma Cells

| Cell Line | IC₅₀ (µM) | Reference |

| Human Glioblastoma (Primary Culture 1) | 6.30 | [2] |

| Human Glioblastoma (Primary Culture 2) | 6.75 | [2] |

| Human Glioblastoma (Primary Culture 3) | 6.50 | [2] |

| Rat C6 Glioma | 45 | [2] |

| Human Glioblastoma (5th Subculture) | 37.5 | [2] |

Detailed Experimental Protocols

Neuroprotection: Cryogenic Brain Injury in Rabbits

This protocol is based on the methodology described by Vink et al. (1995).[1]

Experimental Workflow

Figure 3: Experimental workflow for the cryogenic brain injury model in rabbits.

Methodology:

-

Animal Model: Adult New Zealand White rabbits are used. Animals are anesthetized, intubated, and mechanically ventilated.

-

Surgical Procedure: A craniotomy is performed to expose the dura mater.

-

Cryogenic Injury: A liquid nitrogen-cooled probe is applied to the intact dura for a specified duration to create a focal cortical lesion.

-

Drug Administration: this compound is administered intravenously at a dosage of 1 mg/kg, 15 minutes prior to the cryogenic injury.

-

Physiological Monitoring: Intracranial pressure (ICP), mean arterial pressure, and arterial blood gases are continuously monitored throughout the experiment.

Oncology: MCF-7 Breast Cancer Xenograft Model

This protocol is based on the study by Ii et al. (2021).[3]

Experimental Workflow

Figure 4: Experimental workflow for the MCF-7 breast cancer xenograft model.

Methodology:

-

Cell Line: Human MCF-7 breast cancer cells are cultured under standard conditions.

-

Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.

-

Tumor Cell Implantation: MCF-7 cells are harvested and injected into the mammary fat pad of the mice (orthotopic implantation).

-

Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, typically via intraperitoneal injection, at a specified dose and schedule.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting).

Cardioprotection: Rat Myocardial Ischemia-Reperfusion Model

This protocol is a generalized representation based on common methodologies for studying myocardial I/R injury.

Experimental Workflow

Figure 5: Experimental workflow for the rat myocardial ischemia-reperfusion model.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Procedure: Animals are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce ischemia.

-

Ischemia and Reperfusion: The ligation is maintained for a defined period (e.g., 30 minutes) to induce ischemia, after which the ligature is released to allow for reperfusion.

-

Drug Administration: this compound or vehicle is administered, often intravenously, at a specific time point relative to ischemia or reperfusion.

-

Hemodynamic Assessment: Cardiac function can be monitored throughout the procedure.

-

Infarct Size Determination: After a period of reperfusion, the heart is excised, and the area at risk and infarct size are determined using staining techniques such as Evans blue and TTC.

Conclusion and Future Directions

The lazaroid this compound has demonstrated compelling preclinical efficacy as a neuroprotective, cardioprotective, and antineoplastic agent. Its dual mechanism of action, combining potent antioxidant activity with the inhibition of GGCT, positions it as a unique therapeutic candidate. The data summarized herein provide a strong rationale for its continued investigation. Future research should focus on further elucidating the specific signaling pathways modulated by this compound, optimizing dosing and treatment regimens for each therapeutic indication, and ultimately, translating these promising preclinical findings into clinical evaluation.

References

- 1. U83836E reduces secondary brain injury in a rabbit model of cryogenic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myocardial protection from ischemia/reperfusion injury by endogenous and exogenous HGF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

U-83836E: A Comprehensive Technical Guide to a Potent Lipid Peroxidation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-83836E, a second-generation lazaroid, is a potent inhibitor of lipid peroxidation with significant therapeutic potential in conditions associated with oxidative stress, including neurodegenerative diseases, myocardial ischemia-reperfusion injury, and cancer. Structurally, it is a non-steroidal compound that incorporates the antioxidant alpha-tocopherol (vitamin E) ring structure, which is responsible for its ability to scavenge lipid peroxyl radicals and interrupt the chain reactions of lipid peroxidation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its role in key signaling pathways.

Introduction

Lipid peroxidation is a deleterious process resulting from the oxidative degradation of lipids, leading to cell membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). This process is implicated in the pathophysiology of numerous diseases. This compound emerges as a promising therapeutic agent due to its potent antioxidant properties that specifically target and inhibit lipid peroxidation.[1][2] As a second-generation lazaroid, it was developed to retain the anti-peroxidative effects of glucocorticoids without their associated side effects.[2]

Mechanism of Action

This compound's primary mechanism of action lies in its ability to inhibit lipid peroxidation through two main functions:

-

Scavenging of Lipid Peroxyl Radicals: The alpha-tocopherol component of this compound enables it to donate a hydrogen atom to lipid peroxyl radicals (LOO•), thereby neutralizing them and breaking the chain reaction of lipid peroxidation.[2]

-

Inhibition of Oxidative Stress: this compound has been shown to reduce the levels of lipid peroxidation end-products and restore the activity of endogenous antioxidant enzymes.[3][4]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound from various experimental models.

Table 1: In Vivo Efficacy of this compound in Myocardial Ischemia-Reperfusion Injury

| Parameter | Model | Treatment Protocol | Results | Reference |

| Myocardial Necrosis | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Significant reduction in myocardial necrosis (p < 0.001) | [3] |

| Ventricular Arrhythmias | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Significant decrease in ventricular arrhythmias (p < 0.005) | [3] |

| Conjugated Dienes | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Significant limitation of membrane lipid peroxidation (p < 0.001) | [3] |

| 4-hydroxynonenal (4-HNE) | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Significant limitation of membrane lipid peroxidation (p < 0.001) | [3] |

| Vitamin E Levels | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Restoration of endogenous vitamin E levels (p < 0.001) | [3] |

| Superoxide Dismutase (SOD) Activity | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Restoration of SOD activity (p < 0.001) | [3] |

| Malondialdehyde (MDA) Content | Rat model of left anterior descending coronary artery ligation (30 min) and reperfusion (2 hours) | 5 mg/kg | Markedly decreased MDA content | [4] |

| Creatinine Kinase Activity | Rat model of left anterior descending coronary artery ligation (30 min) and reperfusion (2 hours) | 5 mg/kg | Markedly decreased creatinine kinase activity | [4] |

| Superoxide Dismutase (SOD) Activity | Rat model of left anterior descending coronary artery ligation (30 min) and reperfusion (2 hours) | 5 mg/kg | Increased SOD activity | [4] |

| Glutathione Peroxidase (GPx) Activity | Rat model of left anterior descending coronary artery ligation (30 min) and reperfusion (2 hours) | 5 mg/kg | Increased GPx activity | [4] |

Table 2: In Vitro Efficacy of this compound against Glioma Cells

| Cell Line | Parameter | IC50 Value | Reference |

| Primary Glioblastoma Multiforme Cultures (Patient 1) | Proliferation | 6.30 µM | [5] |

| Primary Glioblastoma Multiforme Cultures (Patient 2) | Proliferation | 6.75 µM | [5] |

| Primary Glioblastoma Multiforme Cultures (Patient 3) | Proliferation | 6.50 µM | [5] |

| Rat C6 Glioma Cell Line | Proliferation | 45 µM | [5] |

| 5th Subculture from Primary Glioblastoma | Proliferation | 37.5 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.

Materials:

-

Tissue homogenate or plasma sample

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Protocol:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma, use directly.

-

Protein Precipitation: Add TCA solution to the sample to precipitate proteins. BHT can be added to prevent further oxidation during the assay.

-

Incubation: Centrifuge the sample and collect the supernatant. Add TBA solution to the supernatant.

-

Color Development: Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Conjugated Diene Assay

This method measures the formation of conjugated dienes, an early marker of lipid peroxidation.

Materials:

-

Lipid extract from tissue or cells

-

Solvent (e.g., cyclohexane or a mixture of hexane and isopropanol)

-

UV-Vis Spectrophotometer

Protocol:

-

Lipid Extraction: Extract lipids from the biological sample using a suitable solvent system (e.g., Folch method).

-

Spectrophotometric Measurement: Dissolve the lipid extract in a UV-transparent solvent.

-

Analysis: Scan the absorbance of the solution in the UV range (typically 230-250 nm). The formation of conjugated dienes results in a characteristic absorbance peak around 233-234 nm.

-

Second-Derivative Spectrophotometry: To enhance the resolution and sensitivity of the measurement, a second-derivative spectrum can be calculated. This helps to distinguish the conjugated diene peak from interfering substances.

Protein Kinase C (PKC) Translocation Assay

This assay determines the activation of PKC by observing its translocation from the cytosol to the cell membrane.

Materials:

-

Cultured cells

-

This compound or other stimuli

-

Cell lysis buffer

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for the PKC isoform of interest (e.g., PKCε)

Protocol:

-

Cell Treatment: Treat cultured cells with this compound or a known PKC activator (e.g., phorbol esters) for the desired time.

-

Cell Lysis and Fractionation: Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.

-

Protein Quantification: Determine the protein concentration in both fractions.

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody against the specific PKC isoform, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Analysis: Visualize the protein bands and quantify the amount of the PKC isoform in the cytosolic and membrane fractions to determine the extent of translocation.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular stress and proliferation.

Inhibition of Lipid Peroxidation Pathway

This compound directly interferes with the lipid peroxidation cascade, a fundamental pathway of oxidative damage.

References

- 1. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antioxidant Properties of U-83836E

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-83836E, a second-generation lazaroid, has demonstrated significant antioxidant properties, primarily through the inhibition of lipid peroxidation. Structurally, it incorporates a 2-methylaminochroman ring, similar to the active portion of vitamin E, coupled with a piperazinyl-dihydropyrimidine moiety. This unique structure confers potent radical-scavenging activity and the ability to protect cells from oxidative damage. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, including its mechanism of action, quantitative antioxidant activity, and its influence on key cellular signaling pathways. Detailed experimental protocols for the cited assays are also provided to facilitate further research and development.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a multi-faceted approach, primarily centered on the inhibition of lipid peroxidation and the scavenging of reactive oxygen species (ROS).

1.1. Inhibition of Lipid Peroxidation:

This compound is a potent inhibitor of lipid peroxidation, a key process in cellular injury induced by oxidative stress.[1] Its chroman ring structure, analogous to α-tocopherol (vitamin E), allows it to donate a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation. This mechanism is particularly effective in protecting cellular membranes from oxidative damage.

1.2. Radical Scavenging Activity:

The compound has been shown to be an effective scavenger of various reactive oxygen species. In a study on myocardial ischemia/reperfusion injury, this compound administration led to a significant reduction in hydroxyl radical formation.[2] This direct scavenging activity contributes to its overall protective effects against oxidative stress.

1.3. Modulation of Endogenous Antioxidant Systems:

Beyond its direct antioxidant actions, this compound has been observed to positively influence the body's own antioxidant defense systems. In a rat model of myocardial ischemia/reperfusion, treatment with this compound restored the levels of endogenous antioxidants, including vitamin E and the antioxidant enzyme superoxide dismutase (SOD).[2]

Quantitative Antioxidant Activity

The antioxidant potency of this compound has been quantified in various in vivo and in vitro models. The following tables summarize the available quantitative data.

Table 1: In Vivo Antioxidant Effects of this compound in a Rat Model of Myocardial Ischemia/Reperfusion

| Parameter | Treatment Group | Result | Fold Change vs. Ischemia/Reperfusion |

| Lipid Peroxidation Markers | |||

| Conjugated Dienes (OD/mg protein) | Ischemia/Reperfusion | 0.45 ± 0.05 | - |

| This compound (15 mg/kg) | 0.20 ± 0.04 | ↓ 2.25 | |

| 4-Hydroxynonenal (nmol/g tissue) | Ischemia/Reperfusion | 3.8 ± 0.4 | - |

| This compound (15 mg/kg) | 1.5 ± 0.3 | ↓ 2.53 | |

| Endogenous Antioxidants | |||

| Superoxide Dismutase (U/mg protein) | Ischemia/Reperfusion | 2.5 ± 0.3 | - |

| This compound (15 mg/kg) | 5.2 ± 0.5 | ↑ 2.08 | |

| Glutathione Peroxidase (nmol/min/mg protein) | Ischemia/Reperfusion | 15.2 ± 1.8 | - |

| This compound (15 mg/kg) | 28.9 ± 2.5 | ↑ 1.90 |

*Data adapted from a study on myocardial ischemia/reperfusion injury in rats.[2]

Table 2: In Vitro Inhibitory Activity of this compound

| Cell Line | Assay | IC50 (µM) |

| Glioblastoma Multiforme (Primary Culture 1) | MTT Assay | 6.30 |

| Glioblastoma Multiforme (Primary Culture 2) | MTT Assay | 6.75 |

| Glioblastoma Multiforme (Primary Culture 3) | MTT Assay | 6.50 |

| Rat C6 Glioma | MTT Assay | 45 |

| Glioblastoma Multiforme (5th Subculture) | MTT Assay | 37.5 |

*IC50 values represent the concentration required for 50% inhibition of cell proliferation and are indicative of the compound's biological activity.[3]

Modulation of Signaling Pathways

This compound has been shown to influence key signaling pathways involved in cellular responses to oxidative stress, contributing to its protective effects.

3.1. Activation of the Protein Kinase C (PKC) Pathway:

A significant mechanism underlying the cardioprotective effects of this compound is the activation of the Protein Kinase C (PKC) signaling pathway. Studies have shown that this compound enhances the translocation of PKCε from the cytoplasm to the cell membrane, a key step in its activation. The downstream effects of PKC activation can include the modulation of ion channels and the activation of other pro-survival kinases.

3.2. Potential Involvement in Neuroprotective Pathways:

While direct evidence is still emerging, the known role of this compound in combating oxidative stress suggests its potential involvement in neuroprotective signaling cascades such as the PI3K/Akt and MAPK pathways. Oxidative stress is a known activator of the pro-apoptotic arms of these pathways. By reducing oxidative stress, this compound may indirectly promote cell survival by preventing the activation of these detrimental signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

U-83836E: A Technical Overview of its Free Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-83836E, a lazaroid compound, has demonstrated notable potential as a potent inhibitor of iron-dependent lipid peroxidation and a scavenger of free radicals. This document provides a comprehensive technical guide on the core aspects of this compound's free radical scavenging activity. It consolidates available quantitative data, outlines detailed experimental protocols from key studies, and visualizes relevant mechanisms and workflows to support further research and development in neuroprotection and related therapeutic areas.

Introduction

This compound is a 21-aminosteroid, part of the lazaroid family of compounds, which are potent inhibitors of lipid peroxidation. Its primary mechanism of action is attributed to its ability to scavenge oxygen-centered free radicals and inhibit iron-catalyzed lipid peroxidation, thereby protecting cell membranes from oxidative damage. This property has made it a subject of interest in the context of neurodegenerative diseases and acute central nervous system (CNS) injuries where oxidative stress plays a significant pathological role.

Quantitative Data on Free Radical Scavenging Activity

The efficacy of this compound as a free radical scavenger has been quantified in various studies. The following table summarizes key quantitative data, providing a comparative overview of its activity.

| Assay/Model | Key Parameter | Result | Reference |

| Iron-catalyzed lipid peroxidation | IC50 | 1.5 µM | |

| Rat brain homogenate lipid peroxidation | IC50 | 1.5 µM | |

| Rat spinal cord homogenate lipid peroxidation | IC50 | 2.5 µM | |

| Human low-density lipoprotein (LDL) oxidation | Inhibition | Potent | |

| Post-traumatic spinal cord ischemia | Neuroprotection | Effective |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to evaluate the free radical scavenging activity of this compound.

Inhibition of Iron-Catalyzed Lipid Peroxidation in Rat Brain Homogenates

This assay assesses the ability of a compound to prevent lipid peroxidation induced by iron in a biological tissue sample.

Workflow:

An In-depth Technical Guide on Second-Generation Lazaroids and U-83836E

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Lazaroids, a class of aminosteroids, have been developed to mitigate the deleterious effects of oxidative stress and lipid peroxidation, key pathological events in central nervous system (CNS) injuries and other diseases. The first generation, exemplified by Tirilazad, demonstrated potent antioxidant properties but was hampered by limitations. This led to the development of second-generation lazaroids, such as U-83836E, which possess a non-steroidal structure and exhibit a multi-faceted mechanism of action. This compound not only inhibits lipid peroxidation by scavenging lipid peroxyl radicals but also demonstrates efficacy in reducing calpain-mediated cytoskeletal damage and, as recent studies have shown, inhibiting γ-Glutamylcyclotransferase (GGCT). This guide provides a comprehensive overview of the core mechanisms, preclinical efficacy, and experimental methodologies related to this compound, presenting it as a significant compound for further investigation in neuroprotection, cardioprotection, and oncology.

Introduction to Lazaroids

Lazaroids are a family of compounds developed to specifically inhibit iron-catalyzed lipid peroxidation without the hormonal side effects associated with glucocorticoids like methylprednisolone.[1] The primary therapeutic goal of these agents is to prevent or reduce the secondary damage that occurs following initial tissue injury, particularly in the CNS.[1][2]

First-Generation Lazaroids (21-Aminosteroids)

The initial group of lazaroids, known as 21-aminosteroids, were analogues of methylprednisolone that lacked glucocorticoid activity.[1] One of the most extensively studied compounds from this class is Tirilazad Mesylate (U-74006F).[3][4] These compounds act as potent antioxidants by inserting into the cell membrane and scavenging lipid peroxyl radicals, a mechanism similar to that of vitamin E.[2][3] By interrupting the chain reaction of lipid peroxidation, they help maintain membrane integrity and reduce the formation of cytotoxic aldehydes.[1][5] Tirilazad demonstrated neuroprotective efficacy in multiple preclinical models of spinal cord injury, head injury, and cerebral ischemia.[3]

Emergence of Second-Generation Lazaroids

To improve upon the potency and pharmacological profile of the first-generation compounds, second-generation lazaroids were developed. This compound is a prominent member of this class, distinguished by its non-steroidal structure which incorporates the ring portion of alpha-tocopherol (vitamin E) bonded to various amine groups.[6][7] This structural modification enhances its antioxidant capabilities and introduces additional mechanisms of action.

This compound: A Second-Generation Lazaroid

This compound is a potent antioxidant designed to protect cells from oxidative damage induced by oxygen-based free radicals.[6] Its unique chemical structure confers enhanced membrane-stabilizing and radical-scavenging properties.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The principal mechanism of this compound is the inhibition of lipid peroxidation. This process is a chain reaction initiated by reactive oxygen species (ROS) that damage polyunsaturated fatty acids within cell membranes, leading to membrane disintegration, increased permeability, and eventual cell death.[1][7] this compound interrupts this cascade primarily by scavenging lipid peroxyl radicals (LOO•), preventing them from propagating the chain reaction.[7] This action preserves membrane function, protects endogenous antioxidants like vitamin E, and reduces the formation of harmful byproducts such as 4-hydroxynonenal (4-HNE) and acrolein.[5][6]

Signaling Pathways and Molecular Targets

This compound exerts its protective effects through multiple, interconnected pathways. Its primary action against lipid peroxidation prevents the activation of several downstream deleterious cascades.

The Lipid Peroxidation Cascade

Lipid peroxidation begins when ROS abstract a hydrogen atom from a polyunsaturated fatty acid, creating a lipid radical (L•). This radical reacts with oxygen to form a lipid peroxyl radical (LOO•), which then continues the chain reaction. This compound, much like Vitamin E, donates a hydrogen atom to the LOO• radical, neutralizing it and terminating the propagation phase.

Inhibition of Calpain-Mediated Cytoskeletal Degradation

A critical consequence of unchecked lipid peroxidation following CNS injury is mitochondrial dysfunction, which leads to a massive influx of calcium (Ca²⁺) into the cytoplasm.[7] This calcium overload activates calpains, a family of proteases that degrade cytoskeletal proteins, ultimately contributing to neurodegeneration. By inhibiting the initial lipid peroxidation event, this compound prevents the downstream calcium dysregulation and subsequent calpain activation, thereby preserving the neuronal cytoskeleton.[7]

Inhibition of γ-Glutamylcyclotransferase (GGCT)

More recently, this compound has been identified as an inhibitor of γ-Glutamylcyclotransferase (GGCT), an enzyme involved in glutathione homeostasis.[8] GGCT is overexpressed in various cancers and has oncogenic functions.[8][9] By inhibiting GGCT, this compound has been shown to suppress tumor growth in xenograft models of human breast cancer, suggesting a novel therapeutic application for this lazaroid in oncology.[8][9]

Preclinical Data and Efficacy

This compound has been evaluated in several preclinical models, demonstrating significant protective and therapeutic effects.

Cardioprotective Effects

In a rat model of myocardial ischemia/reperfusion injury, intravenous administration of this compound at the onset of reperfusion led to a dose-dependent reduction in myocardial damage.[6] The compound significantly limited membrane lipid peroxidation, restored endogenous antioxidant levels, reduced hydroxyl radical formation, and decreased neutrophil infiltration at the site of injury.[6]

Antiproliferative Properties

This compound has demonstrated cytotoxic effects on glioma cells in vitro.[10] It showed potent inhibition of cell proliferation in primary cultures of glioblastoma multiforme as well as in the rat C6 glioma cell line, indicating its potential as an anticancer agent.[10]

Quantitative Data Summary

Table 1: Cardioprotective Effects of this compound in a Rat Ischemia/Reperfusion Model [6]

| Parameter Measured | This compound Doses (IV) | Outcome | Statistical Significance |

| Myocardial Necrosis | 7.5, 15, 30 mg/kg | Reduced necrosis area | p < 0.001 |

| Ventricular Arrhythmias | 7.5, 15, 30 mg/kg | Decreased arrhythmias | p < 0.005 |

| Lipid Peroxidation (Conjugated Dienes) | 7.5, 15, 30 mg/kg | Limited peroxidation | p < 0.001 |

| Lipid Peroxidation (4-HNE) | 7.5, 15, 30 mg/kg | Limited peroxidation | p < 0.001 |

| Endogenous Vitamin E | 7.5, 15, 30 mg/kg | Restored levels | p < 0.001 |

| Superoxide Dismutase (SOD) | 7.5, 15, 30 mg/kg | Restored activity | p < 0.001 |

| Hydroxyl Radical Formation | 7.5, 15, 30 mg/kg | Inhibited formation | p < 0.001 |

| Neutrophil Infiltration (Elastase) | 7.5, 15, 30 mg/kg | Reduced infiltration | p < 0.001 |

Table 2: In Vitro Antiproliferative Activity (IC₅₀) of this compound on Glioma Cells [10]

| Cell Type | IC₅₀ Value (µM) |

| Primary Glioblastoma Culture (Patient 1) | 6.30 |

| Primary Glioblastoma Culture (Patient 2) | 6.75 |

| Primary Glioblastoma Culture (Patient 3) | 6.50 |

| Rat C6 Glioma Cell Line | 45.0 |

| 5th Subculture (from Patient) | 37.5 |

Key Experimental Methodologies

The following sections detail the protocols for the key experiments cited in this guide.

Myocardial Ischemia/Reperfusion Model (Rat)[6]

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: Animals are anesthetized, and a thoracotomy is performed. The left anterior descending coronary artery is occluded for 60 minutes to induce ischemia. Following this period, the occlusion is removed to allow for 6 hours of reperfusion.

-

Drug Administration: this compound (7.5, 15, or 30 mg/kg) or vehicle is administered as an intravenous bolus at the onset of the reperfusion period.

-

Endpoint Analysis:

-

Myocardial Necrosis: Hearts are excised, and the area of necrosis is determined as a percentage of the area at risk or the total left ventricle using staining techniques (e.g., triphenyltetrazolium chloride).

-

Lipid Peroxidation: Levels of conjugated dienes and 4-hydroxynonenal (4-HNE) in myocardial tissue are quantified using spectrophotometry and high-performance liquid chromatography (HPLC), respectively.

-

Antioxidant Status: Myocardial tissue levels of vitamin E are measured by HPLC, and superoxide dismutase (SOD) activity is determined using a spectrophotometric assay.

-

Neutrophil Infiltration: Cardiac tissue elastase, an enzyme released from granulocytes, is measured as an index of neutrophil infiltration.

-

In Vitro Glioma Cell Proliferation Assay[10]

-

Cell Lines and Cultures:

-

Primary cultures established from fresh human glioblastoma multiforme tumor samples.

-

Rat C6 glioma cell line.

-

A 5th passage subculture established from one of the primary patient samples.

-

-

Experimental Protocol: Cells are seeded into 96-well plates and allowed to adhere. They are then treated with this compound at various concentrations (ranging from 0.1 to 100 µM) for a specified incubation period (e.g., 72 hours).

-

Viability Assessment: Cell proliferation and viability are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The MTT solution is added to each well, and after incubation, the resulting formazan crystals are solubilized. The absorbance is read on a microplate reader.

-

Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The 50% inhibitory concentration (IC₅₀) value, the concentration of the drug that causes a 50% reduction in cell viability, is determined from the dose-response curves.

Conclusion and Future Directions

This compound represents a significant advancement in the development of cytoprotective agents. Its multi-target mechanism of action, centered on the potent inhibition of lipid peroxidation, provides a robust defense against the secondary injury cascades that are common in neurological trauma, ischemia, and neurodegenerative diseases. The preclinical data strongly support its efficacy in both cardioprotective and neuroprotective contexts.

Furthermore, the recent discovery of its activity as a GGCT inhibitor opens a promising new avenue for its application in cancer therapy. Future research should focus on:

-

Elucidating the detailed pharmacokinetic and pharmacodynamic profiles of this compound in larger animal models.

-

Investigating its efficacy in chronic models of neurodegenerative diseases.

-

Exploring its potential as a standalone or adjuvant therapy in various cancer types where GGCT is overexpressed.

-

Conducting well-designed clinical trials to translate the promising preclinical findings into therapeutic benefits for patients.[11]

References

- 1. academic.oup.com [academic.oup.com]

- 2. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel inhibitors of iron-dependent lipid peroxidation for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

The Lazaroid U-83836E: A Technical Guide to its Discovery, Mechanism, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-83836E, a second-generation lazaroid, represents a significant evolution in the development of potent antioxidant and cytoprotective agents. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Evolving from the initial 21-aminosteroid scaffold, this compound is a non-steroidal compound that incorporates the antioxidant chromanol ring of vitamin E. Its primary mechanism of action lies in the potent inhibition of lipid peroxidation and scavenging of free radicals, a hallmark of the lazaroid class. Furthermore, recent research has unveiled a novel role for this compound as an inhibitor of γ-glutamylcyclotransferase (GGCT), opening new avenues for its therapeutic application, particularly in oncology. This document details the key experimental data, protocols, and signaling pathways associated with this compound, offering a valuable resource for researchers in neuroprotection, cardiovascular disease, and cancer.

Discovery and Development

The journey to the discovery of this compound began in the 1980s at The Upjohn Company with the development of the lazaroids, a novel class of 21-aminosteroid compounds.[1] The initial aim was to create compounds that could mitigate the secondary damage caused by oxidative stress following central nervous system (CNS) injuries like stroke and traumatic brain injury.[1] The pioneering compound in this class was tirilazad mesylate (U-74006F), which demonstrated significant neuroprotective effects by inhibiting iron-dependent lipid peroxidation.[1]

This compound emerged as a "second-generation" lazaroid, representing a structural evolution from the original steroid-based compounds.[2] It is a non-steroidal molecule that uniquely combines the amino functionalities characteristic of the 21-aminosteroids with the antioxidant chromanol ring structure of vitamin E.[2][3] This structural modification was designed to enhance its antioxidant capacity and efficacy in preventing oxidative damage.

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on combating oxidative stress. More recently, a distinct enzymatic inhibitory role has been identified.

Inhibition of Lipid Peroxidation and Free Radical Scavenging

The core mechanism of this compound, like other lazaroids, is its potent inhibition of lipid peroxidation.[4][5] This process, a chain reaction of oxidative degradation of lipids, leads to cell membrane damage and is a key contributor to secondary injury in various pathological conditions. This compound acts as a powerful free radical scavenger, neutralizing harmful reactive oxygen species (ROS) and thereby interrupting the lipid peroxidation cascade.[3]

Activation of Protein Kinase C (PKC)

Studies have shown that this compound can enhance the translocation of Protein Kinase Cε (PKCε) from the cytoplasm to the cell membrane.[3] The activation of PKC signaling pathways is implicated in cardioprotection and other cellular protective responses.[3]

Inhibition of γ-Glutamylcyclotransferase (GGCT)

A significant recent discovery has identified this compound as an inhibitor of γ-glutamylcyclotransferase (GGCT).[6][7] GGCT is an enzyme involved in glutathione metabolism and has been implicated in the proliferation of various cancer cells.[6][7] This finding suggests a potential therapeutic application for this compound in oncology.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Efficacy - IC50 Values

| Assay | Cell Line/System | IC50 | Reference |

| Antiproliferative Activity | Primary Human Glioblastoma Multiforme | 6.30, 6.75, 6.50 µM | [8] |

| Antiproliferative Activity | Rat C6 Glioma Cells | 45 µM | [8] |

| Antiproliferative Activity | 5th Subculture Human Glioblastoma | 37.5 µM | [8] |

| Inhibition of Kainic Acid-Induced ROS Production | Dissociated Rat Cerebellar Granule Cells | 302 ± 108 nM |

Table 2: Enzyme Inhibition - Ki Values

| Enzyme | Inhibition Type | Apparent Ki | Reference |

| Caspase-1 | Time-dependent, reversible | 48.0 nM |

Table 3: In Vivo Efficacy in a Myocardial Ischemia/Reperfusion Model (Rat)

| Parameter | This compound Dose (mg/kg) | Outcome | Reference |

| Myocardial Necrosis | 7.5, 15, 30 | Reduced (p < 0.001) | [9] |

| Ventricular Arrhythmias | 7.5, 15, 30 | Decreased (p < 0.005) | [9] |

| Lipid Peroxidation (Conjugated Dienes) | 7.5, 15, 30 | Limited (p < 0.001) | [9] |

| Lipid Peroxidation (4-hydroxynonenal) | 7.5, 15, 30 | Limited (p < 0.001) | [9] |

| Vitamin E Levels | 7.5, 15, 30 | Restored (p < 0.001) | [9] |

| Superoxide Dismutase Activity | 7.5, 15, 30 | Restored (p < 0.001) | [9] |

| Hydroxyl Radical Formation | 7.5, 15, 30 | Inhibited (p < 0.001) | [9] |

| Neutrophil Infiltration | 7.5, 15, 30 | Reduced (p < 0.001) | [9] |

Table 4: In Vivo Efficacy in a Splanchnic Artery Occlusion Shock Model (Rat)

| Parameter | This compound Treatment | Outcome | Reference |

| Serum TNF-α | Onset of reperfusion | Lowered (p < 0.001) | [10] |

| Mean Arterial Blood Pressure | Onset of reperfusion | Improved (p < 0.001) | [10] |

| White Blood Cell Count | Onset of reperfusion | Improved (p < 0.001) | [10] |

| Survival Time | Onset of reperfusion | Increased (p < 0.001) | [10] |

| Aortic Ring Responsiveness to ACh | Onset of reperfusion | Restored (p < 0.001) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.

MTT Assay for Cell Proliferation

This protocol is adapted from studies evaluating the antiproliferative effects of this compound on glioma cells.[8]

-

Cell Seeding: Plate glioma cells (e.g., primary human glioblastoma or C6 glioma cell line) in 96-well plates at a density of 5 x 10³ cells/well in complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Myocardial Ischemia/Reperfusion Injury Model in Rats

This protocol is based on studies investigating the cardioprotective effects of this compound.[9]

-

Animal Preparation: Anesthetize male Sprague-Dawley rats and ventilate them mechanically. Perform a left thoracotomy to expose the heart.

-

Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a silk suture. Successful occlusion is confirmed by the appearance of a pale color in the myocardium. Maintain the occlusion for 30 minutes.

-

Reperfusion and Treatment: Release the ligature to allow for reperfusion. At the onset of reperfusion, administer this compound intravenously at the desired doses (e.g., 7.5, 15, and 30 mg/kg).

-

Monitoring: Monitor electrocardiogram (ECG) for arrhythmias and hemodynamic parameters throughout the experiment.

-

Tissue Harvesting: After 2 hours of reperfusion, excise the heart.

-

Infarct Size Measurement: Stain the heart slices with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and necrotic (pale) tissue. Calculate the infarct size as a percentage of the area at risk.

-

Biochemical Analysis: Homogenize heart tissue to measure markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase, glutathione peroxidase) and creatinine kinase activity.

γ-Glutamylcyclotransferase (GGCT) Inhibition Assay

This protocol is based on the discovery of this compound as a GGCT inhibitor.[6][7]

-

Reagents: Recombinant human GGCT, fluorochrome-conjugated GGCT substrate (e.g., γ-glutamyl-7-amino-4-methylcoumarin), and this compound.

-

Assay Procedure: In a 96-well plate, combine the recombinant GGCT enzyme and the fluorogenic substrate in an appropriate assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

-

Incubation: Incubate the plate at 37°C for a specified period.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

-

Data Analysis: Calculate the percentage of GGCT inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound stands as a promising therapeutic candidate with a well-defined mechanism of action rooted in its potent antioxidant properties. Its evolution from the first-generation lazaroids highlights a successful structure-activity relationship-guided drug design. The recent identification of its inhibitory activity against GGCT has broadened its potential therapeutic applications beyond neuroprotection and cardioprotection into the realm of oncology.

Future research should focus on a more detailed characterization of its pharmacokinetic and toxicological profile to support any potential clinical development. Further investigation into its efficacy in a wider range of preclinical cancer models is warranted to fully explore its potential as an anti-cancer agent. The development of detailed and scalable synthetic routes will also be crucial for its future translation. This comprehensive technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the therapeutic potential of this compound.

References

- 1. Lazaroid this compound improves tolerance to hemorrhagic shock and limb ischemia and reperfusion in rats and increases cardiac heat shock protein 72 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of the new lazaroid "this compound" in splanchnic artery occlusion (SAO) shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic efficacy, pharmacokinetic profiles, and toxicological activities of humanized antibody-drug conjugate Zt/g4-MMAE targeting RON receptor tyrosine kinase for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

U-83836E: A Technical Guide to In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-83836E, a second-generation lazaroid, has demonstrated significant therapeutic potential across a range of preclinical models. As a potent inhibitor of lipid peroxidation and a scavenger of reactive oxygen species, its mechanism of action extends to the modulation of key signaling pathways implicated in cell survival and proliferation. This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

In Vitro Efficacy

The in vitro activity of this compound has been primarily evaluated through its antiproliferative effects on cancer cell lines, particularly those of glial origin.

Antiproliferative Activity Against Glioma Cells

Studies have demonstrated the cytotoxic effects of this compound on primary cultures of human glioblastoma multiforme and the rat C6 glioma cell line. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | IC50 (µM) | Reference |

| Primary Glioblastoma Multiforme (Patient 1) | 6.30 | [1] |

| Primary Glioblastoma Multiforme (Patient 2) | 6.75 | [1] |

| Primary Glioblastoma Multiforme (Patient 3) | 6.50 | [1] |

| Rat C6 Glioma | 45 | [1] |

| 5th Subculture (from Patient 1) | 37.5 | [1] |

In Vivo Efficacy

This compound has shown significant efficacy in various animal models, demonstrating its potential in treating conditions involving ischemia-reperfusion injury and cancer.

Hemorrhagic Shock Model

In a rat model of hemorrhagic shock combined with limb ischemia, pretreatment with this compound demonstrated a protective effect.

| Animal Model | Dosage | Key Findings | Reference |

| Rat | 5 mg/kg (intraperitoneal) | Improved mean arterial blood pressure after shock and resuscitation (p=0.02)[2]. | [2] |

| Improved acid-base balance (base excess p=0.02; standard bicarbonate p=0.01)[2]. |

Myocardial Ischemia/Reperfusion Injury Model

This compound has been shown to reduce myocardial damage in a rat model of left coronary artery occlusion followed by reperfusion.

| Animal Model | Dosage (intravenous) | Key Findings | Reference |

| Rat | 7.5, 15, and 30 mg/kg | Reduced myocardial necrosis (p < 0.001)[3]. | [3] |

| Decreased ventricular arrhythmias (p < 0.005)[3]. | |||

| 5 mg/kg | Markedly protected cardiac function[4]. Reduced myocardial infarct size[5]. | [4][5] |

Anticancer Efficacy in a Xenograft Model

This compound has been identified as a γ-glutamylcyclotransferase (GGCT) inhibitor, and this mechanism contributes to its anticancer effects. In a xenograft model using MCF7 human breast cancer cells, this compound demonstrated significant tumor growth inhibition.

| Animal Model | Cell Line | Key Findings | Reference |

| Immunodeficient Mice | MCF7 (human breast cancer) | Significantly inhibited tumor growth. |

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Breast Cancer Xenograft Model in Mice

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo anticancer efficacy of this compound.

-

Cell Preparation: Culture MCF7 human breast cancer cells under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5x10⁶ cells/100 µL.

-

Animal Implantation: Use female immunodeficient mice (e.g., nude or SCID). Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at the desired dose and schedule, e.g., intraperitoneal injection) and a vehicle control to the respective groups.

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to determine the antitumor efficacy.

Signaling Pathways and Mechanisms of Action

Activation of Protein Kinase C (PKC)

This compound has been shown to activate Protein Kinase C epsilon (PKCε), a key enzyme in cellular signaling pathways involved in cell survival and cardioprotection.[4]

Caption: this compound activates PKCε, leading to downstream signaling.

Inhibition of γ-Glutamylcyclotransferase (GGCT) and Downstream Pathways

This compound inhibits γ-glutamylcyclotransferase (GGCT), an enzyme overexpressed in various cancers. GGCT inhibition has been shown to affect critical cancer-promoting signaling pathways.

PI3K/AKT/mTOR Pathway

Caption: this compound inhibits GGCT, suppressing the PI3K/AKT/mTOR pathway.

STAT3/c-Met/MEK/ERK Pathway

Knockdown of GGCT has been shown to inhibit the STAT3-c-Met-MEK-ERK pathway.

Caption: this compound's inhibition of GGCT can lead to downregulation of the STAT3/c-Met/MEK/ERK pathway.

References

- 1. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lazaroid this compound improves tolerance to hemorrhagic shock and limb ischemia and reperfusion in rats and increases cardiac heat shock protein 72 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

The Cardioprotective Potential of U-83836E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-83836E, a second-generation lazaroid, has emerged as a compound of interest in the field of cardiovascular research due to its potent antioxidant and cytoprotective properties. This technical guide provides a comprehensive overview of the preclinical evidence supporting the cardioprotective effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental models used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cardioprotective therapies.

This compound is a 21-aminosteroid derivative that combines the antioxidant moiety of vitamin E with a piperazinyl pyrimidine structure, enabling it to effectively scavenge free radicals and inhibit lipid peroxidation, a key pathological process in myocardial ischemia-reperfusion injury.[1] Preclinical studies have demonstrated that this compound confers significant protection against myocardial damage in various animal models.

Mechanism of Action

The cardioprotective effects of this compound are primarily attributed to a dual mechanism of action: the direct inhibition of oxidative stress and the activation of pro-survival signaling pathways, notably involving Protein Kinase C (PKC).

Inhibition of Oxidative Stress

As a potent antioxidant, this compound directly scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation.[1] This action mitigates the cellular damage induced by the burst of oxidative stress that occurs upon reperfusion of ischemic cardiac tissue.

Activation of Protein Kinase C (PKC) Signaling

This compound has been shown to activate PKC, specifically the ε isoform (PKCε), which is a critical mediator of cardioprotection.[2][3] Activation of PKCε triggers a cascade of downstream signaling events that contribute to cell survival and reduce myocardial injury.[2][4]

Preclinical Efficacy: Data from Animal Models

The cardioprotective effects of this compound have been evaluated in several preclinical models of myocardial ischemia-reperfusion injury and hemorrhagic shock. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Myocardial Infarct Size and Cardiac Function

| Experimental Model | Treatment Protocol | Infarct Size (% of Area at Risk) | Cardiac Function | Reference |

| Rat model of myocardial ischemia (30 min) and reperfusion (2h) | This compound (5 mg/kg) | Markedly reduced | Markedly protected | [2] |

| Rat model of myocardial ischemia (60 min) and reperfusion (6h) | This compound (7.5, 15, and 30 mg/kg, IV at reperfusion) | Significantly reduced (p < 0.001) | Improved hemodynamic conditions | [1] |

Table 2: Biochemical Markers of Cardioprotection with this compound

| Experimental Model | Treatment Protocol | Malondialdehyde (MDA) Content | Creatinine Kinase (CK) Activity | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GPx) Activity | Reference |

| Rat model of myocardial ischemia (30 min) and reperfusion (2h) | This compound (5 mg/kg) | Decreased | Decreased | Increased | Increased | [2] |

| Rat model of myocardial ischemia (60 min) and reperfusion (6h) | This compound (7.5, 15, and 30 mg/kg, IV at reperfusion) | Limited membrane lipid peroxidation (p < 0.001) | Not Reported | Restored (p < 0.001) | Not Reported | [1] |

Table 3: Effects of this compound in a Model of Hemorrhagic Shock

| Experimental Model | Treatment Protocol | Mean Arterial Blood Pressure | Acid-Base Balance | Cardiac Heat Shock Protein 72 (HSP72) | Reference |

| Rat model of hemorrhagic shock and limb ischemia-reperfusion | This compound (5 mg/kg, IP at 12 and 24h before experiment) | Improved (p = 0.02) | Improved base excess (p = 0.02) and standard bicarbonate (p = 0.01) | Increased expression | [5] |

Signaling Pathways

The cardioprotective signaling cascade initiated by this compound, primarily through the activation of PKCε, involves several downstream effectors that collectively promote cardiomyocyte survival.

Caption: Signaling pathway of this compound cardioprotection.

Experimental Protocols

Myocardial Ischemia-Reperfusion Injury Model in Rats

A commonly used model to evaluate the cardioprotective effects of this compound involves the ligation of the left anterior descending (LAD) coronary artery in rats.[1][2]

Surgical Procedure:

-

Male Sprague-Dawley rats are anesthetized.

-

The chest is opened, and the heart is exposed.

-

A suture is passed around the LAD coronary artery.

-

The artery is occluded for a period of 30 to 60 minutes to induce ischemia.

-

The ligature is then released to allow for reperfusion for a duration of 2 to 6 hours.

Drug Administration:

-

This compound is typically administered intravenously at the onset of reperfusion at doses ranging from 5 to 30 mg/kg.[1][2]

Outcome Measures:

-

Infarct size: Determined by staining the heart with triphenyltetrazolium chloride (TTC).

-

Cardiac function: Assessed by measuring hemodynamic parameters.

-

Biochemical markers: Levels of MDA, CK, SOD, and GPx are measured in heart tissue or serum.

Caption: Experimental workflow for myocardial ischemia-reperfusion.

Hemorrhagic Shock Model in Rats

This model is used to assess the protective effects of this compound in a systemic shock state.[5]

Procedure:

-

Rats are pretreated with this compound (5 mg/kg, intraperitoneally) at 12 and 24 hours before the experiment.

-

Animals are anesthetized, and the femoral artery is cannulated.

-

Hemorrhagic shock is induced by withdrawing blood to maintain a mean arterial pressure of 24-28 mmHg for 2 hours.

-

Bilateral tourniquets are applied to the thighs during the shock period to induce limb ischemia.

-

Resuscitation is performed by infusing the shed blood and Ringer's acetate.

Outcome Measures:

-

Hemodynamics: Mean arterial blood pressure is monitored.

-

Metabolic parameters: Acid-base balance is assessed.

-

Protein expression: Cardiac levels of HSP72 are determined by Western blotting.

Clinical Trials

To date, a thorough search of clinical trial registries has not identified any clinical trials specifically investigating the cardioprotective effects of this compound in humans. The available evidence is limited to preclinical studies.

Conclusion

This compound demonstrates significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury and hemorrhagic shock. Its dual mechanism of action, involving the inhibition of oxidative stress and the activation of PKC-mediated pro-survival signaling, makes it a promising candidate for further investigation. The induction of HSP72 may also contribute to its protective phenotype. While the preclinical data are compelling, the lack of clinical trial data underscores the need for translational studies to evaluate the therapeutic potential of this compound in human cardiovascular diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to advance novel cardioprotective strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Epsilon protein kinase C as a potential therapeutic target for the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of εPKC Targets During Cardiac Ischemic Injury [jstage.jst.go.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

U-83836E as a Potent, Time-Dependent Inhibitor of Caspase-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract